molecular formula C13H12FN3O2S B8655147 N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide CAS No. 923291-76-3

N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide

Cat. No.: B8655147
CAS No.: 923291-76-3
M. Wt: 293.32 g/mol
InChI Key: KTKSEBNHLQFGIL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyethylsulfanyl group, and a pyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and an appropriate nucleophile.

    Attachment of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group can be attached through a thiol-ene reaction between an alkene derivative and a thiol compound under radical initiation conditions.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction between a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique chemical structure.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is dependent on its specific application. In biological systems, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but may include inhibition of kinases, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N-(4-Methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.

    N-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl derivatives. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

923291-76-3

Molecular Formula

C13H12FN3O2S

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C13H12FN3O2S/c14-10-1-3-11(4-2-10)17-12(19)9-7-15-13(16-8-9)20-6-5-18/h1-4,7-8,18H,5-6H2,(H,17,19)

InChI Key

KTKSEBNHLQFGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2)SCCO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methanesulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide (39 mg, 0.14 mmol) in THF (1 mL) was added β-mercaptoethanol (20 μL, 0.28 mmol) followed by DBU (43 μL, 0.28 mmol). After 15 min the reaction was quenched with 40 mL 1% HCl, resulting in the formation of solids. The solids were collected by filtration and washed with water. The filtrate was extracted with dichloromethane to afford a white solid after concentration. These were combined with the solids isolated from the filtration and passed through a plug of SiO2 using 60% ethyl acetate/hexane to afford a white solid. After trituration with dichloromethane/hexane, 19.3 mg (47% yield) of titled product was obtained. API-MS m/z 294 (MH+), 292 (M−H)−.
Name
2-methanesulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
43 μL
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

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